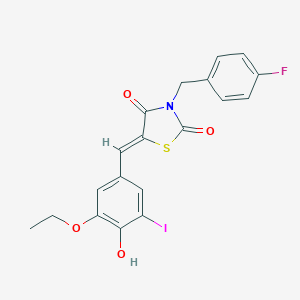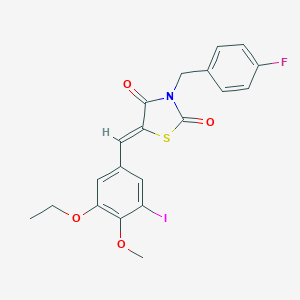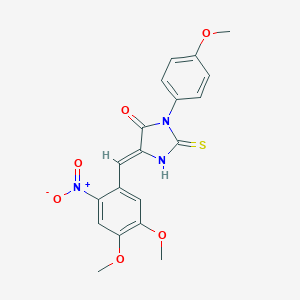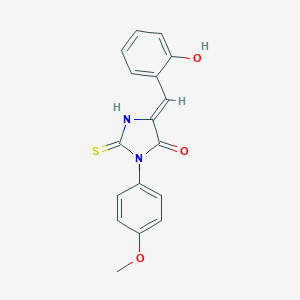![molecular formula C24H18ClN3O5S2 B307054 [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate](/img/structure/B307054.png)
[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate, also known as CTM, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. This compound has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate in lab experiments is its broad-spectrum activity against various diseases. Additionally, this compound has been shown to have low toxicity in animal studies, which is a desirable characteristic for a potential therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more potent and selective analogs. Additionally, further studies are needed to investigate the potential use of this compound in combination with other therapeutic agents for synergistic effects. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a therapeutic agent in various diseases.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its broad-spectrum activity, low toxicity, and anti-inflammatory effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate is synthesized by reacting 4-acetamidobenzenesulfonyl chloride with 3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenylamine in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antibacterial and antifungal activity against various pathogens.
Propiedades
Fórmula molecular |
C24H18ClN3O5S2 |
|---|---|
Peso molecular |
528 g/mol |
Nombre IUPAC |
[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C24H18ClN3O5S2/c1-15(29)26-18-9-11-21(12-10-18)35(31,32)33-20-4-2-3-16(13-20)14-22-23(30)28-24(34-22)27-19-7-5-17(25)6-8-19/h2-14H,1H3,(H,26,29)(H,27,28,30)/b22-14- |
Clave InChI |
ZOODMRAFZLGLTN-HMAPJEAMSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)NC4=CC=C(C=C4)Cl |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)Cl |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306972.png)



![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)


![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)
